Antibiotic K 252a Antibiotic K 252a K 252a is an indolocarbazole-based alkaloid and staurosporine analog isolated from Nocardiopsis and Actinomadura species, with kinase inhibiting activity. K252a inhibits a wide variety of enzymes, including, but not limited to, protein kinase A (PKA), C (PKC) and G (PKG), calcium (Ca2+)/calmodulin-dependent kinase type II (CaMKII), phosphorylase kinase (PhK), tropomyosin receptor kinase (Trk; neurotrophic tyrosine receptor kinase; NTRK), myosin light-chain kinase (MLCK; MYLK), mixed-lineage protein kinase 3 (MLK3), receptor-type tyrosine-protein kinase FLT3 (CD135; fms-like tyrosine kinase 3; fetal liver kinase-2; FLK2) and actin-regulating kinase PRK1 (PAK1). Inhibition of these kinases prevents the activation of signaling pathways in which these kinases play a key role.
K-252a is a organic heterooctacyclic compound that is a potent inhibitor of protein kinase C and is isolated from Nocardiopsis sp K-252a It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor, an antimicrobial agent, a tropomyosin-related kinase B receptor antagonist and a bacterial metabolite. It is an organic heterooctacyclic compound, a bridged compound, a gamma-lactam and a methyl ester.
Brand Name: Vulcanchem
CAS No.: 99533-80-9
VCID: VC0531526
InChI: InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m1/s1
SMILES: CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O
Molecular Formula: C27H21N3O5
Molecular Weight: 467.5 g/mol

Antibiotic K 252a

CAS No.: 99533-80-9

Inhibitors

VCID: VC0531526

Molecular Formula: C27H21N3O5

Molecular Weight: 467.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Antibiotic K 252a - 99533-80-9

CAS No. 99533-80-9
Product Name Antibiotic K 252a
Molecular Formula C27H21N3O5
Molecular Weight 467.5 g/mol
IUPAC Name methyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
Standard InChI InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m1/s1
Standard InChIKey KOZFSFOOLUUIGY-SOLYNIJKSA-N
Isomeric SMILES C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O
SMILES CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O
Canonical SMILES CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O
Appearance Solid powder
Description K 252a is an indolocarbazole-based alkaloid and staurosporine analog isolated from Nocardiopsis and Actinomadura species, with kinase inhibiting activity. K252a inhibits a wide variety of enzymes, including, but not limited to, protein kinase A (PKA), C (PKC) and G (PKG), calcium (Ca2+)/calmodulin-dependent kinase type II (CaMKII), phosphorylase kinase (PhK), tropomyosin receptor kinase (Trk; neurotrophic tyrosine receptor kinase; NTRK), myosin light-chain kinase (MLCK; MYLK), mixed-lineage protein kinase 3 (MLK3), receptor-type tyrosine-protein kinase FLT3 (CD135; fms-like tyrosine kinase 3; fetal liver kinase-2; FLK2) and actin-regulating kinase PRK1 (PAK1). Inhibition of these kinases prevents the activation of signaling pathways in which these kinases play a key role.
K-252a is a organic heterooctacyclic compound that is a potent inhibitor of protein kinase C and is isolated from Nocardiopsis sp K-252a It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor, an antimicrobial agent, a tropomyosin-related kinase B receptor antagonist and a bacterial metabolite. It is an organic heterooctacyclic compound, a bridged compound, a gamma-lactam and a methyl ester.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone
Reference 1: Chiu HT, Lin YC, Lee MN, Chen YL, Wang MS, Lai CC. Biochemical characterization and substrate specificity of the gene cluster for biosyntheses of K-252a and its analogs by in vitro heterologous expression system of Escherichia coli. Mol Biosyst. 2009 Oct;5(10):1192-203. doi: 10.1039/b912395b. Epub 2009 Aug 4. PubMed PMID: 19756309.
2: Chiu HT, Chen YL, Chen CY, Jin C, Lee MN, Lin YC. Molecular cloning, sequence analysis and functional characterization of the gene cluster for biosynthesis of K-252a and its analogs. Mol Biosyst. 2009 Oct;5(10):1180-91. doi: 10.1039/b905293c. Epub 2009 Aug 4. PubMed PMID: 19756308.
3: Delarue-Cochin S, McCort-Tranchepain I. Synthesis of new aza-analogs of staurosporine, K-252a and rebeccamycin by nucleophilic opening of C2-symmetric bis-aziridines. Org Biomol Chem. 2009 Feb 21;7(4):706-16. doi: 10.1039/b815737e. Epub 2008 Dec 17. PubMed PMID: 19194586.
4: Fujikawa-Yamamoto K, Miyagoshi M, Yamagishi H. Polyploidization of 2nH1 (ES) cells by K-252a and staurosporine. Hum Cell. 2007 Nov;20(4):91-9. PubMed PMID: 17949348.
5: Kim SY, Park JS, Chae CS, Hyun CG, Choi BW, Shin J, Oh KB. Genetic organization of the biosynthetic gene cluster for the indolocarbazole K-252a in Nonomuraea longicatena JCM 11136. Appl Microbiol Biotechnol. 2007 Jul;75(5):1119-26. Epub 2007 Mar 30. PubMed PMID: 17396254.
6: Hudkins RL, Johnson NW, Angeles TS, Gessner GW, Mallamo JP. Synthesis and mixed lineage kinase activity of pyrrolocarbazole and isoindolone analogs of (+)K-252a. J Med Chem. 2007 Feb 8;50(3):433-41. PubMed PMID: 17266195.
7: Moffat D, Nichols CJ, Riley DA, Simpkins NS. The synthesis of bioactive indolocarbazoles related to K-252a. Org Biomol Chem. 2005 Aug 21;3(16):2953-75. Epub 2005 Jun 30. PubMed PMID: 16186927.
8: Gingrich DE, Yang SX, Gessner GW, Angeles TS, Hudkins RL. Synthesis, modeling, and in vitro activity of (3'S)-epi-K-252a analogues. Elucidating the stereochemical requirements of the 3'-sugar alcohol on trkA tyrosine kinase activity. J Med Chem. 2005 Jun 2;48(11):3776-83. PubMed PMID: 15916429.
9: Shen H, Ligaba A, Yamaguchi M, Osawa H, Shibata K, Yan X, Matsumoto H. Effect of K-252a and abscisic acid on the efflux of citrate from soybean roots. J Exp Bot. 2004 Mar;55(397):663-71. Epub 2004 Jan 30. PubMed PMID: 14754917.
10: Schiering N, Knapp S, Marconi M, Flocco MM, Cui J, Perego R, Rusconi L, Cristiani C. Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. Proc Natl Acad Sci U S A. 2003 Oct 28;100(22):12654-9. Epub 2003 Oct 14. PubMed PMID: 14559966; PubMed Central PMCID: PMC240673.
11: Fujikawa-Yamamoto K, Yamagishi H, Miyagoshi M. Establishment of a triploid V79 cell line from tetraploid cells obtained through polyploidization using K-252a. Cell Prolif. 2002 Dec;35(6):369-79. PubMed PMID: 12427255.
12: Gingrich DE, Hudkins RL. Synthesis and kinase inhibitory activity of 3'-(S)-epi-K-252a. Bioorg Med Chem Lett. 2002 Oct 21;12(20):2829-31. PubMed PMID: 12270156.
13: Fujikawa-Yamamoto K, Wang S, Yamagishi H, Ohdoi C, Murano H, Ikeda T. Establishment of a tetraploid Meth-A cell line through polyploidization by demecolcine but not by staurosporine, K-252A and paclitaxel. Cell Prolif. 2001 Aug;34(4):211-22. PubMed PMID: 11529879.
14: Fujikawa-Yamamoto K, Yamagishi H, Zong ZP, Ohdoi C, Wang SY. Different responses of polyploidized V79 cells after removal of two drugs, demecolcine and K-252a. Cell Struct Funct. 2000 Feb;25(1):41-6. PubMed PMID: 10791893.
15: Quentmeier H, Zaborski M, Drexler HG. Effects of thrombopoietin, interleukin-3 and the kinase inhibitor K-252a on growth and polyploidization of the megakaryocytic cell line M-07e. Leukemia. 1998 Oct;12(10):1603-11. PubMed PMID: 9766506.
16: Iwabe K, Teramura M, Yoshinaga K, Kobayashi S, Hoshikawa Y, Maeda T, Hatakeyama M, Mizoguchi H. K-252a-induced polyploidization and differentiation of a human megakaryocytic cell line, Meg-J: transient elevation and subsequent suppression of cyclin B1 and cdc2 expression in the process of polyploidization. Br J Haematol. 1998 Aug;102(3):812-9. PubMed PMID: 9722312.
17: Kim YS, Kawai A. Studies on the antiviral mechanisms of protein kinase inhibitors K-252a and KT5926 against the replication of vesicular stomatitis virus. Biol Pharm Bull. 1998 May;21(5):498-505. PubMed PMID: 9635507.
18: Angeles TS, Yang SX, Steffler C, Dionne CA. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a. Arch Biochem Biophys. 1998 Jan 15;349(2):267-74. PubMed PMID: 9448714.
19: Kino M, Shono K, Nishimura T, Nagamura S. Practical Preparation of K-252a from a Fermentation Solution. Biosci Biotechnol Biochem. 1998;62(8):1627-9. doi: 10.1271/bbb.62.1627. PubMed PMID: 27388849.
20: Oberstar JV, Challacombe JF, Roche FK, Letourneau PC. Concentration-dependent stimulation and inhibition of growth cone behavior and neurite elongation by protein kinase inhibitors KT5926 and K-252a. J Neurobiol. 1997 Aug;33(2):161-71. PubMed PMID: 9240372.
PubChem Compound 3035817
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator